molecular formula C8H14S B14702839 Cyclohexane, (ethenylthio)- CAS No. 18888-48-7

Cyclohexane, (ethenylthio)-

Cat. No.: B14702839
CAS No.: 18888-48-7
M. Wt: 142.26 g/mol
InChI Key: WZCMJGCQGDDUID-UHFFFAOYSA-N
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Description

Cyclohexane, (ethenylthio)- is a sulfur-containing cyclohexane derivative with the molecular formula C₈H₁₂S. The compound features a cyclohexane ring substituted with an ethenylthio (-SCH₂CH₂) group.

Properties

CAS No.

18888-48-7

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

ethenylsulfanylcyclohexane

InChI

InChI=1S/C8H14S/c1-2-9-8-6-4-3-5-7-8/h2,8H,1,3-7H2

InChI Key

WZCMJGCQGDDUID-UHFFFAOYSA-N

Canonical SMILES

C=CSC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, (ethenylthio)- typically involves the introduction of an ethenylthio group to a cyclohexane ring. One common method is the reaction of cyclohexyl halides with ethenylthiol in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the halide is replaced by the ethenylthio group.

Industrial Production Methods: On an industrial scale, the production of Cyclohexane, (ethenylthio)- can be achieved through catalytic processes.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, (ethenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.

    Substitution: The ethenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane, (ethenylthio)- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Cyclohexane, (ethenylthio)- involves its interaction with molecular targets through its ethenylthio group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural parameters of Cyclohexane, (ethenylthio)- with related thioether-substituted cyclohexanes:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Refractive Index Reference Yield (%)
Cyclohexane, (ethenylthio)- Not provided C₈H₁₂S 140.24 [Data unavailable] [Data unavailable] [Data unavailable] [Data unavailable]
Cyclohexane, (ethylthio)- 7133-25-7 C₈H₁₆S 144.28 ~150–160 (estimated) - - -
Cyclohexane, (hexylthio)- 7133-26-8 C₁₂H₂₄S 200.39 ~250–260 (estimated) - - -
Cyclohexane, 1,1-bis(methylthio)- 4479-55-4 C₈H₁₆S₂ 176.35 ~200–210 (estimated) - - 80.0

Key Observations :

  • Molecular Weight : The ethenylthio derivative (140.24 g/mol) is lighter than alkylthio analogs due to the unsaturated ethenyl group.
  • Boiling Points : Estimated values suggest longer alkyl chains (e.g., hexylthio) increase boiling points due to stronger van der Waals interactions. The ethenyl group may lower boiling points compared to saturated analogs due to reduced molecular packing efficiency.
  • Synthesis Yields : 1,1-Bis(methylthio)cyclohexane achieves an 80% yield via optimized routes, indicating that similar methodologies (e.g., nucleophilic substitution of cyclohexyl halides with thiols) may apply to (ethenylthio)- derivatives .

Reactivity and Functional Group Influence

Thioethers exhibit distinct reactivity patterns compared to oxygenated cyclohexane derivatives (e.g., cyclohexanol or cyclohexanone):

  • Oxidation : Thioethers are prone to oxidation, forming sulfoxides (-SO-) or sulfones (-SO₂-). For example, Fe(III) catalysts oxidize cyclohexane derivatives to alcohols/ketones under microwave irradiation (up to 15% yield) . However, the ethenylthio group may alter reaction pathways due to conjugation with the sulfur atom.
  • Radical Reactions : Cyclohexane thioethers participate in radical-mediated processes. The ethenyl group could enhance reactivity in addition reactions (e.g., with electrophiles) compared to saturated alkylthio analogs .

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